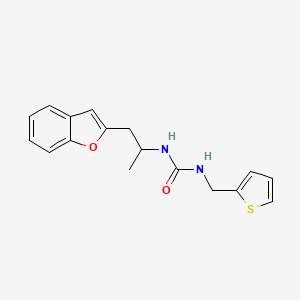

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as BPU, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been shown to exhibit anti-tumor and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated the potential for antiacetylcholinesterase activity, highlighting the process of optimizing spacer length and testing compounds with greater conformational flexibility. This research suggests a pathway for designing inhibitors by adjusting the structural components of compounds like 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea (J. Vidaluc et al., 1995).

Anticancer Activity

Another notable application is in the development of anticancer agents. For instance, the synthesis of N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea has shown significant anticancer activity in various assays, underscoring the importance of exploring the therapeutic potential of structurally related ureas (B. Nammalwar et al., 2010).

Molecular Docking and Antioxidant Studies

Investigations into the aryl-urea-benzofuranylthiazoles hybrids reveal their dual acetylcholinesterase (AChE)-butyrylcholinesterase (BuChE) inhibitory activities, alongside their antioxidant capacities. This multidimensional biological activity presents a compelling case for the utility of urea derivatives in addressing complex diseases like Alzheimer's (B. Z. Kurt et al., 2015).

Anion Recognition and Molecular Interactions

Research also extends into the realm of anion recognition, where urea and thiourea groups have demonstrated remarkable efficacy as neutral receptors. This property underscores the potential for such compounds in sensor development and the study of molecular interactions (S. Nishizawa et al., 1995).

properties

IUPAC Name |

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-12(19-17(20)18-11-15-6-4-8-22-15)9-14-10-13-5-2-3-7-16(13)21-14/h2-8,10,12H,9,11H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTBIVSHBIQVJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)

triazin-4-one](/img/structure/B2470299.png)

![N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2470302.png)

![N-(2-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2470306.png)

![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)

![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)